2-Deoxy-20-hydroxyecdysone
Overview
Description
2-Deoxy-20-hydroxyecdysone is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols that function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . This compound is found in various plant species, including Blechnum minus, Diploclisia glaucescens, and Rhaponticum carthamoides . Ecdysteroids, including this compound, are known for their wide spectrum of pharmacological activities in humans, without exerting toxic, androgenic, or estrogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-20-hydroxyecdysone involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation and deoxygenation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using techniques such as column chromatography and recrystallization. The content of this compound in plants like Rhaponticum carthamoides makes it a viable source for large-scale extraction .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-20-hydroxyecdysone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and deoxygenated derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
2-Deoxy-20-hydroxyecdysone has a wide range of scientific research applications:
Mechanism of Action
2-Deoxy-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding triggers a cascade of molecular events, leading to the activation of specific genes responsible for molting and metamorphosis in insects . In mammals, it interacts with various signaling pathways, including those involved in muscle growth and repair .
Comparison with Similar Compounds
20-Hydroxyecdysone: A well-studied ecdysteroid with similar biological activities but differs in its hydroxylation pattern.
Ajugasterone C: Another ecdysteroid with distinct structural features and biological activities.
Polypodine B: Known for its unique chemical structure and pharmacological properties.
Uniqueness: 2-Deoxy-20-hydroxyecdysone is unique due to its specific deoxygenation at the C-2 position, which influences its biological activity and interaction with ecdysone receptors . This structural feature distinguishes it from other ecdysteroids and contributes to its specific pharmacological profile .
Properties
IUPAC Name |
(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTQSSGVHLUIBL-GLPVALQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432733 | |
Record name | 2-Deoxy-20-hydroxyecdysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17942-08-4 | |
Record name | 2-Deoxy-20-hydroxyecdysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.